

Validating LXR-Dependent Effects of 27-Hydroxycholesterol: A Comparison Guide for Researchers

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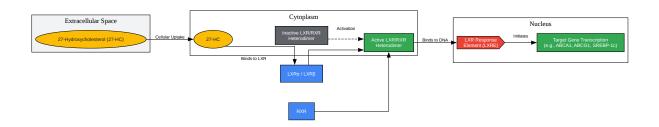
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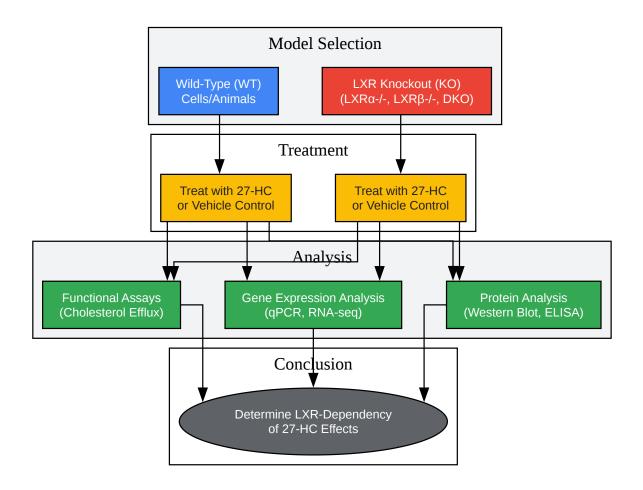
This guide provides a comprehensive comparison of the effects of 27-hydroxycholesterol (27-HC) in wild-type versus Liver X Receptor (LXR) knockout models, offering researchers, scientists, and drug development professionals a critical resource for validating the LXR-dependent actions of this key oxysterol. 27-HC, the most abundant circulating oxysterol, is a known endogenous agonist of LXRs and plays a significant role in cholesterol homeostasis, inflammation, and various pathophysiological processes.[1][2][3][4][5][6] Dissecting its LXR-mediated versus non-LXR-mediated effects is crucial for understanding its biological functions and for the development of targeted therapeutics.

LXR-Dependent Signaling of 27-Hydroxycholesterol

27-HC activates the nuclear receptors LXRα and LXRβ, which form a permissive heterodimer with the Retinoid X Receptor (RXR).[4] Upon ligand binding, this complex undergoes a conformational change, leading to the recruitment of coactivators and the transcriptional regulation of target genes. Key LXR target genes are involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are crucial for cholesterol efflux from cells.[7]







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